molecular formula C8H4BrFO2 B12838884 3-Bromo-4-fluorophthalide

3-Bromo-4-fluorophthalide

Cat. No.: B12838884
M. Wt: 231.02 g/mol
InChI Key: NETWOGJYVJDVLP-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorophthalide is an organic compound with the molecular formula C8H4BrFO2 It is a derivative of phthalide, where the hydrogen atoms at positions 3 and 4 are substituted with bromine and fluorine, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorophthalide typically involves the bromination and fluorination of phthalide derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature carefully regulated to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc bromide can enhance the efficiency of the bromination process . The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorophthalide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-4-fluorophthalide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes for detecting biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-4-fluorophthalide exerts its effects depends on its interaction with other molecules. In chemical reactions, the bromine and fluorine atoms can participate in various bonding interactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluorophthalide is unique due to its phthalide core, which imparts distinct chemical properties compared to other similar compounds. Its specific substitution pattern allows for unique reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

3-bromo-4-fluoro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4BrFO2/c9-7-6-4(8(11)12-7)2-1-3-5(6)10/h1-3,7H

InChI Key

NETWOGJYVJDVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(OC2=O)Br)C(=C1)F

Origin of Product

United States

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